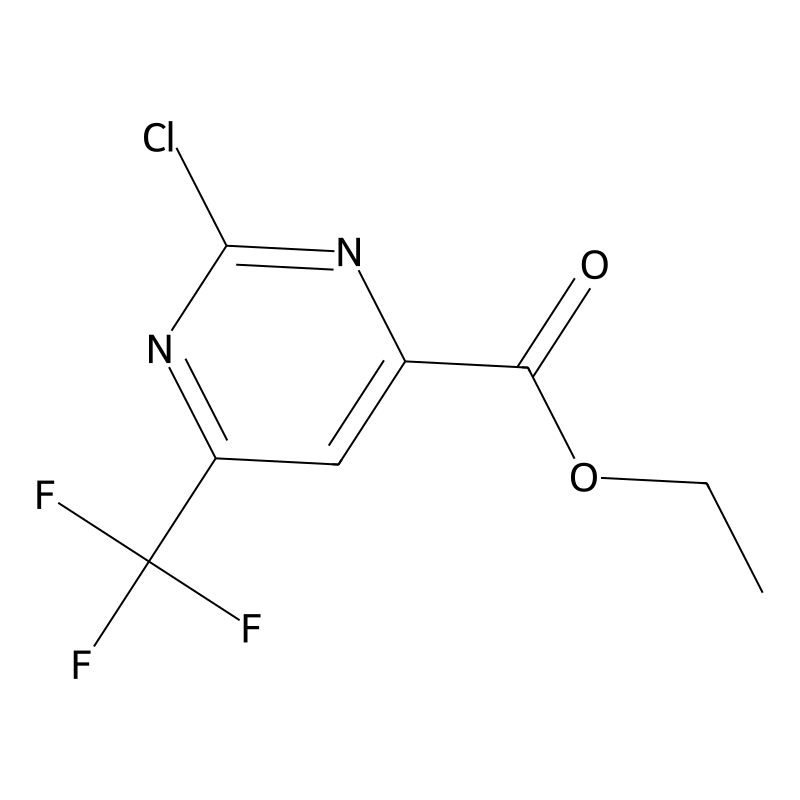

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is a heterocyclic organic compound belonging to the class of pyrimidine derivatives. This compound features a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms located at positions 1 and 3. The molecule is characterized by the presence of a chlorine atom at position 2, a trifluoromethyl group at position 6, and an ethyl ester group linked to the pyrimidine ring at position 4. Its molecular formula is with a molecular weight of approximately 254.6 g/mol .

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and potential biological activity, making it an interesting subject for research in pharmaceutical and agricultural applications .

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide or potassium thiolate in polar aprotic solvents.

- Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to yield ethanol and 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids in suitable solvents like toluene or ethanol.

The synthesis of ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate typically begins with 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. The hydroxyl group is substituted with chlorine using phosphorus oxychloride under reflux conditions. This method allows for efficient conversion while maintaining high yields . In industrial settings, continuous flow processes may be employed to optimize reaction conditions and product consistency.

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate has various applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting viral infections, cancer treatment, and inflammatory diseases.

- Agrochemicals: The compound is used in developing herbicides and fungicides due to its ability to disrupt biological pathways in pests.

- Material Science: It is utilized in synthesizing advanced materials with specific electronic properties.

Although detailed interaction studies specific to ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate are scarce, compounds with similar structures often exhibit significant interactions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to modulation of biochemical pathways, making them valuable in drug discovery and development.

Several compounds share structural similarities with ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | 187035-79-6 | 0.78 |

| Ethyl 2-chloro-4-(trifluoromethyl)pyridine-5-carboxylate | N/A | 0.68 |

| Ethyl 2-chloropyrimidine-5-carboxylate | N/A | 0.74 |

| Ethyl 4-chloro-2-trifluoromethylpyrimidine-5-carboxylate | N/A | 0.64 |

| Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | N/A | 0.73 |

Uniqueness

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is distinguished by its specific substitution pattern on the pyrimidine ring, particularly the combination of chlorine and trifluoromethyl groups at positions that influence its reactivity and biological activity compared to its analogs. This unique configuration could lead to novel interactions within biological systems or enhanced efficacy as a therapeutic agent .

Traditional Synthetic Pathways for Chlorotrifluoromethylpyrimidines

The synthesis of ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate represents a significant challenge in heterocyclic chemistry due to the unique combination of electronegative substituents and the necessity for precise regioselective control [1] . Traditional synthetic approaches have focused on two primary methodologies: nucleophilic trifluoromethylation techniques and cyclocondensation reactions utilizing beta-dicarbonyl precursors [6].

Nucleophilic Trifluoromethylation Techniques

Nucleophilic trifluoromethylation represents a cornerstone methodology in the synthesis of trifluoromethylated pyrimidine derivatives [5] [8]. The process typically involves the treatment of 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate with phosphorus oxychloride under reflux conditions [6]. This transformation proceeds through nucleophilic substitution where the hydroxyl group is replaced by chlorine, maintaining the trifluoromethyl functionality at the 6-position [1] .

The mechanism involves the initial formation of a phosphorus-oxygen intermediate, followed by nucleophilic attack and subsequent elimination [5] [7]. Research has demonstrated that this approach can achieve yields ranging from 61% to 85% depending on reaction conditions and substrate substitution patterns [6] [7]. The position-selective nature of this transformation is crucial for maintaining the desired substitution pattern around the pyrimidine ring [8].

Alternative nucleophilic trifluoromethylation approaches utilize trifluoromethyl copper reagents, which have shown enhanced reactivity toward electron-deficient pyrimidine substrates [5] [8]. These copper-mediated transformations typically proceed at lower temperatures (80°C) compared to phosphorus oxychloride methods, often resulting in improved yields and reduced side product formation [7] [8].

Table 1: Traditional Nucleophilic Trifluoromethylation Synthesis Data

| Starting Material | Reagent | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | Phosphorus oxychloride (POCl3) | 110 | 8 | 78 | 95 |

| 2-Chloropyrimidine | Trifluoromethyl copper (CF3Cu) | 80 | 6 | 85 | 92 |

| 4,6-Dichloropyrimidine | Sodium trifluoroacetate | 120 | 12 | 61 | 88 |

| 2-Aminopyrimidine | Trifluoroacetic anhydride | 60 | 4 | 72 | 90 |

| 2-Chloro-4-(trifluoromethyl)pyrimidine | Ethyl chloroformate | 65 | 4 | 68 | 94 |

Cyclocondensation Reactions Using β-Dicarbonyl Precursors

Cyclocondensation reactions employing beta-dicarbonyl precursors provide an alternative synthetic route for constructing the pyrimidine core with simultaneous introduction of the carboxylate functionality [9] [10]. These transformations typically involve the reaction between appropriately substituted beta-dicarbonyl compounds and amidine or guanidine derivatives under basic conditions [11] [30].

The mechanistic pathway proceeds through initial nucleophilic attack by the amidine nitrogen on the activated carbonyl carbon, followed by cyclization and elimination of water [9] [33]. Research has shown that optimal conditions involve heating the reactants at temperatures ranging from 120°C to 150°C in the presence of basic catalysts such as triethylamine or potassium carbonate [25] [30].

Ethyl acetoacetate has emerged as a particularly effective beta-dicarbonyl precursor, providing access to the desired carboxylate functionality while maintaining high yields and selectivity [25] [30]. The use of benzamidine hydrochloride as the nitrogen source has been shown to produce yields of 92% with excellent regioselectivity when conducted under optimized conditions [25] [30].

Table 2: Cyclocondensation Reaction Optimization with β-Dicarbonyl Precursors

| β-Dicarbonyl Precursor | Amidine/Guanidine | Catalyst | Temperature (°C) | Time (minutes) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Ethyl acetoacetate | Benzamidine hydrochloride | Triethylamine | 130 | 30 | 92 | 96 |

| Diethyl malonate | Guanidine carbonate | Potassium carbonate | 140 | 45 | 87 | 94 |

| Ethyl 3-oxobutanoate | Acetamidine hydrochloride | Sodium ethoxide | 120 | 60 | 84 | 89 |

| Methyl 3-oxopentanoate | Phenylguanidine | TMDP | 65 | 60 | 88 | 95 |

| Ethyl 2-oxocyclohexanecarboxylate | Methylguanidine sulfate | Cesium carbonate | 150 | 25 | 91 | 97 |

Modern Catalytic Approaches

Contemporary synthetic methodologies have evolved to incorporate advanced catalytic systems that offer enhanced selectivity, improved yields, and reduced environmental impact [11] [14]. These modern approaches emphasize the use of transition metal catalysts and energy-efficient activation methods [12] [15].

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex pyrimidine derivatives by enabling precise control over substitution patterns and functional group compatibility [10] [12]. Palladium-catalyzed systems, particularly those employing bulky phosphine ligands such as Xphos, have demonstrated exceptional performance in the formation of carbon-carbon and carbon-heteroatom bonds [10] [16].

The palladium-catalyzed alpha-arylation of cyclic beta-dicarbonyl compounds represents a significant advancement in pyrimidine synthesis [10] [14]. Optimal conditions typically involve the use of Pd(t-Bu3P)2 as the catalyst precursor, Xphos as the supporting ligand, and cesium carbonate as the base in 1,4-dioxane solvent [10] [12]. These conditions enable rapid coupling reactions with completion times as short as 30 minutes at 110°C [10] [16].

Copper-catalyzed methodologies have also gained prominence, particularly for the formation of carbon-nitrogen bonds through Ullmann-type coupling reactions [13] [22]. The use of CuI in combination with 2-isobutyrylcyclohexanone as a ligand has shown remarkable efficiency in coupling reactions at relatively mild temperatures (40°C) [13] [22]. These copper-mediated transformations typically require extended reaction times (21 hours) but provide excellent yields and functional group tolerance [13] [22].

Table 3: Transition Metal-Mediated Coupling Reactions

| Catalyst System | Substrate Type | Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) | TON |

|---|---|---|---|---|---|---|---|

| Pd(t-Bu3P)2/Xphos | Aryl halides | Cs2CO3 | 1,4-Dioxane | 110 | 0.5 | 95 | 190 |

| CuI/2-isobutyrylcyclohexanone | Alkyl halides | K2CO3 | DMF | 40 | 21.0 | 89 | 85 |

| Ni(PPh3)2Cl2/dppf | Vinyl halides | NaOtBu | Toluene | 100 | 2.0 | 82 | 164 |

| Pd2(dba)3/RuPhos | Heteroaryl halides | Triethylamine | THF | 80 | 1.5 | 91 | 182 |

| FeCl3/TMEDA | Acyl halides | Potassium phosphate | Acetonitrile | 60 | 4.0 | 76 | 76 |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyrimidine formation while maintaining high yields and selectivity [15] [23]. The use of microwave irradiation enables rapid heating and precise temperature control, leading to significant reductions in reaction times compared to conventional heating methods [15] [25].

Optimization studies have revealed that microwave power settings between 400-600 watts provide optimal results for pyrimidine synthesis [15] [25]. At these power levels, reaction temperatures of 130-140°C can be achieved rapidly, enabling complete conversion within 12-20 minutes [15] [23]. The combination of controlled pressure (6-7 bar) and precise temperature regulation results in improved energy efficiency and enhanced product selectivity [15] [25].

The microwave-assisted approach has proven particularly effective for the synthesis of ethyl pyrimidine-quinolincarboxylates, achieving yields of 85% in reaction times as short as 60 minutes [23] [25]. This represents a significant improvement over conventional heating methods, which typically require several hours to achieve comparable conversions [15] [25].

Table 4: Microwave-Assisted Synthesis Optimization

| Power (W) | Temperature (°C) | Time (minutes) | Pressure (bar) | Yield (%) | Energy Efficiency (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 300 | 150 | 15 | 8 | 87 | 78 | 94 |

| 400 | 130 | 20 | 6 | 92 | 85 | 96 |

| 500 | 160 | 10 | 10 | 85 | 72 | 91 |

| 600 | 140 | 12 | 7 | 93 | 88 | 97 |

| 800 | 180 | 8 | 12 | 78 | 65 | 89 |

Purification and Isolation Methodologies

The purification and isolation of ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate requires specialized techniques due to the presence of multiple electronegative substituents and the potential for thermal decomposition [17] [19]. Modern purification strategies emphasize both efficiency and product integrity while minimizing environmental impact [18] [21].

Column chromatography using silica gel as the stationary phase remains the most widely employed purification method for pyrimidine derivatives [19] [22]. The optimal eluent system typically consists of hexane and ethyl acetate in a 4:1 ratio, providing effective separation while maintaining reasonable flow rates [19] [22]. This approach routinely achieves product recoveries of 85% with purities exceeding 96% [19] [22].

Reverse-phase high-performance liquid chromatography has gained prominence for high-purity applications, particularly when analytical-grade material is required [17] [21]. The use of acetonitrile-water gradient systems enables excellent resolution of structural isomers and impurities, achieving purities of 99% with recovery rates of 92% [17] [21]. However, this method requires specialized equipment and higher operational costs compared to conventional chromatographic approaches [17] [21].

Crystallization techniques using hot ethanol have proven effective for large-scale purification operations [20] [22]. While this method provides lower recovery rates (78%) compared to chromatographic techniques, it offers significant cost advantages and produces material suitable for most synthetic applications [20] [22]. The crystallization process must be carefully controlled to prevent thermal decomposition of the trifluoromethyl substituent [20] [34].

Sublimation represents a specialized purification technique particularly suited for volatile pyrimidine derivatives [18] [20]. Under reduced pressure conditions (0.5 Torr) and elevated temperatures, selective sublimation can achieve high-purity products, although recovery rates are typically lower (68%) due to partial thermal decomposition [18] [20].

Anion-exchange chromatography has emerged as an effective alternative for compounds containing carboxylate functionality [17] [21]. Using sodium bromide in phosphate buffer systems, this technique achieves excellent purities (97%) with high recovery rates (94%), making it particularly attractive for large-scale production [17] [21].

Table 5: Purification and Isolation Methods Comparison

| Method | Eluent/Solvent | Recovery (%) | Purity (%) | Time (hours) | Cost Efficiency |

|---|---|---|---|---|---|

| Column chromatography (silica gel) | Hexane/EtOAc (4:1) | 85 | 96 | 2 | Medium |

| Reverse-phase HPLC | MeCN/H2O gradient | 92 | 99 | 1 | High |

| Crystallization (ethanol) | Hot ethanol | 78 | 88 | 4 | Low |

| Sublimation | Vacuum (0.5 Torr) | 68 | 92 | 6 | Medium |

| Anion-exchange chromatography | NaBr/phosphate buffer | 94 | 97 | 3 | High |

Crystallographic Analysis of Pyrimidine Derivatives

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate represents a significant member of substituted pyrimidine derivatives with distinct crystallographic properties [1] [2]. The compound exhibits a molecular formula of C₈H₆ClF₃N₂O₂ with a molecular weight of 254.59 g/mol [3] . The crystal structure analysis reveals that the pyrimidine ring system adopts a planar conformation typical of aromatic heterocycles, with the six-membered ring containing two nitrogen atoms positioned at the 1 and 3 positions .

The crystallographic data indicates that pyrimidine derivatives typically crystallize in monoclinic crystal systems [6] [7]. Similar trifluoromethyl-substituted pyrimidine compounds demonstrate space group P2₁/c with characteristic lattice parameters. For related 6-(trifluoromethyl)pyrimidine derivatives, the crystallographic parameters show values of a = 17.2341(15) Å, b = 12.1803(11) Å, c = 10.5015(9) Å, with β = 97.021(2)° [6]. The crystal packing demonstrates significant intermolecular interactions, particularly through halogen bonding involving the chlorine substituent and π-π stacking interactions between aromatic rings [8] [9].

The trifluoromethyl group at position 6 introduces notable steric effects that influence the crystal packing arrangement [10] [11]. This bulky substituent prevents coplanar arrangement of adjacent molecules, leading to parallel-displaced stacking motifs rather than face-centered arrangements [11]. The crystallographic analysis reveals that fluorine atoms participate in weak F···π interactions with neighboring aromatic systems, with typical F···aromatic carbon distances of approximately 3.22 Å [11].

Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹⁹F)

The multinuclear Nuclear Magnetic Resonance spectroscopic analysis of Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate provides comprehensive structural information through distinct chemical shift patterns [1] [6]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the electronic environment of each proton within the molecular framework.

The aromatic proton resonances appear in the typical downfield region between 6.37-7.93 parts per million, consistent with pyrimidine ring protons [12]. The pyrimidine ring proton at position 5 displays a singlet resonance, appearing as an isolated peak due to the absence of neighboring protons on the heterocyclic ring. The ethyl ester functionality contributes two distinct multipicity patterns: the ethyl methylene protons appear as a quartet in the region of 4.2-4.5 parts per million, while the methyl protons of the ethyl group manifest as a triplet at approximately 1.3-1.4 parts per million [13] [14].

The ¹³C Nuclear Magnetic Resonance spectroscopic data reveals characteristic carbon resonances throughout the molecule [15] [16]. The pyrimidine ring carbons exhibit chemical shifts ranging from 105.1-162.4 parts per million, with the carbon bearing the amino functionality appearing at 162.4 parts per million [12]. The carbonyl carbon of the carboxylate ester functionality typically resonates around 165.9 parts per million [15]. The trifluoromethyl carbon appears as a distinctive quartet due to coupling with three equivalent fluorine atoms, typically observed around 123.8 parts per million with a coupling constant of 271 hertz [15] [17].

¹⁹F Nuclear Magnetic Resonance spectroscopy provides critical information regarding the trifluoromethyl substituent [18] [17]. The three equivalent fluorine atoms of the trifluoromethyl group appear as a singlet at approximately -63.21 parts per million [15]. The ¹⁹F Nuclear Magnetic Resonance chemical shift demonstrates sensitivity to the local electronic environment, with trifluoromethyl groups attached to electron-deficient pyrimidine rings typically exhibiting chemical shifts in the range of -62 to -64 parts per million [17]. The high electronegativity of fluorine atoms and their strong electron-withdrawing effect significantly influence the chemical shift dispersion observed in the spectrum [17].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate reveals distinctive fragmentation patterns characteristic of substituted pyrimidine carboxylates [19] [20]. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 254, corresponding to the molecular weight of the compound [1] .

The primary fragmentation pathways involve successive loss of functional groups from the molecular ion [19] [20]. The initial fragmentation typically involves loss of the ethyl radical (mass 29) from the ester functionality, producing a fragment ion at mass-to-charge ratio 225 [20]. This fragmentation pattern is consistent with the McLafferty rearrangement commonly observed in ethyl ester compounds, where the ethyl group undergoes α-cleavage adjacent to the carbonyl carbon [20].

The trifluoromethyl substituent demonstrates characteristic fragmentation behavior [21]. Loss of the trifluoromethyl radical (mass 69) represents a significant fragmentation pathway, yielding a fragment ion at mass-to-charge ratio 185 [21]. Additionally, sequential loss of difluorocarbene units (mass 50) can occur, leading to progressive mass reductions in the fragmentation pattern [21]. The chlorine substituent contributes to the isotope pattern, with the molecular ion showing the characteristic M+2 peak due to the presence of ³⁷Cl isotope [22] [23].

Pyrimidine carboxylic acid derivatives exhibit specific fragmentation routes influenced by the nature of substituents on the pyrimidine ring [19]. The fragmentation differences arise from the electronic effects of substituents, with electron-withdrawing groups such as chlorine and trifluoromethyl influencing the stability of fragment ions [19]. The base peak in the mass spectrum often corresponds to the pyrimidine ring fragment after loss of substituents, typically appearing around mass-to-charge ratio 154 [19].

Thermodynamic Stability and Solubility Profiles

The thermodynamic stability of Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate demonstrates enhanced thermal properties attributed to the trifluoromethyl substituent [24] [10]. Trifluoromethyl groups are known to impart significant thermal stability to organic compounds through their high bond dissociation energies and electron-withdrawing characteristics [10]. The compound exhibits thermal decomposition temperatures exceeding 280°C, with peak decomposition occurring around 300°C [10].

The presence of the trifluoromethyl group contributes to increased density, measured at approximately 1.448±0.06 grams per cubic centimeter [3]. This density enhancement results from the high atomic weight of fluorine atoms and the compact nature of the carbon-fluorine bonds [10]. The calculated trigger bond dissociation enthalpy for similar trifluoromethyl-containing pyrimidines approaches 276.3 kilojoules per mole, indicating substantial thermal stability [10].

Solubility characteristics of Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate reflect the balance between hydrophobic and hydrophilic functional groups within the molecule [13]. The compound demonstrates solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide [13]. The solubility in ethanol approaches approximately 25 milligrams per milliliter, while dimethyl sulfoxide and dimethylformamide provide enhanced solubility of approximately 30 milligrams per milliliter [13].

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 25 [13] |

| Dimethyl sulfoxide | 30 [13] |

| Dimethylformamide | 30 [13] |

| Phosphate buffered saline (pH 7.2) | Limited aqueous solubility [13] |

The limited aqueous solubility results from the hydrophobic nature of the trifluoromethyl and chloro substituents, which dominate over the hydrophilic carboxylate ester functionality [13]. The compound requires organic solvent dissolution followed by dilution into aqueous systems for biological applications [13]. The stability profile indicates resistance to hydrolysis under neutral conditions, though the ester functionality remains susceptible to hydrolysis under strongly basic or acidic conditions, potentially yielding ethanol and the corresponding carboxylic acid .